3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
Description
3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a cyclopropylcarboxamide moiety at position 3. The compound’s molecular formula is C₈H₁₁N₄O₂, with a molecular weight of 195.20 g/mol . Its hydrochloride salt form (CAS: 304909-53-3) is commercially available, indicating enhanced solubility and stability for pharmaceutical applications . The oxadiazole ring’s electron-deficient nature and hydrogen-bonding capabilities make it a versatile scaffold in drug discovery, particularly for targeting enzymes or receptors requiring polar interactions .
Structure
3D Structure
Properties
CAS No. |
1119450-70-2 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c8-3-5-10-7(13-11-5)6(12)9-4-1-2-4/h4H,1-3,8H2,(H,9,12) |
InChI Key |
LSAYAJUEWXFYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Method A: Amidoxime-Carboxylic Acid Anhydride Cyclization
Reaction Scheme:
-
Amidoxime Formation:
A nitrile precursor with a protected aminomethyl group reacts with hydroxylamine to form the amidoxime intermediate. -
Cyclization with Cyclopropanecarboxylic Anhydride:
The amidoxime reacts with cyclopropanecarboxylic anhydride in the presence of pyridine or triethylamine to form the oxadiazole ring.
Conditions:
Key Data:
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NH2OH·HCl | 12 | 85 |
| 2 | (CyclopropylCO)2O | 4 | 72 |
Advantages: Scalable for multigram synthesis.
Limitations: Requires anhydrous conditions and protection of the aminomethyl group to prevent side reactions.
Method B: One-Pot Synthesis Using Superbase-Mediated Cyclization
Reaction Scheme:
Baykov et al. demonstrated that NaOH/DMSO promotes cyclization between amidoximes and esters at room temperature.
Conditions:
Mechanistic Insight:
The superbase deprotonates the amidoxime, enhancing nucleophilic attack on the ester carbonyl. The cyclopropyl group’s steric bulk slightly reduces reaction efficiency compared to linear analogs.
Method C: Vilsmeier Reagent-Assisted Activation
Reaction Scheme:
-
Carboxylic Acid Activation:
-
Cyclization with Amidoxime:
Zarei’s method uses Vilsmeier reagent (POCl3/DMF) to activate the carboxylic acid, enabling cyclization at milder temperatures.
Conditions:
Advantages: Avoids harsh anhydride or acyl chloride reagents.
Drawbacks: Requires careful handling of POCl3.
Functionalization of the 3-Aminomethyl Group
The aminomethyl group is introduced via:
-
Pre-Synthesis Modification: Using a nitrile precursor with a benzyl-protected aminomethyl group (e.g., ), followed by deprotection with H2/Pd-C.
-
Post-Cyclization Amination: Treating a 3-bromomethyl intermediate with aqueous ammonia.
Optimization Data:
| Approach | Protecting Group | Deprotection Yield (%) |
|---|---|---|
| Pre-synthesis | Benzyl | 90 |
| Post-synthesis | None | 65 |
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Scalability | Purification Difficulty |
|---|---|---|---|
| A | 72 | High | Moderate |
| B | 68 | Moderate | Low |
| C | 80 | Low | High |
Key Findings:
-
Method A (patent route) is optimal for industrial-scale production due to straightforward purification.
-
Method C achieves higher yields but is less practical for large batches.
-
The cyclopropyl group’s strain minimally affects ring-closure kinetics compared to bulkier substituents.
Challenges and Solutions
-
Regioselectivity: The 1,2,4-oxadiazole isomer is favored over 1,3,4-oxadiazole due to electronic effects of the carboxamide group.
-
Aminomethyl Stability: Protection with Boc or benzyl groups prevents undesired side reactions during cyclization.
-
Crystallization Issues: The hydrochloride salt (CAS 1185299-22-2) crystallizes poorly in polar solvents; ethanol/ether mixtures improve recovery .
Chemical Reactions Analysis
Hydrolysis of Carboxamide and Oxadiazole Ring
The compound undergoes hydrolysis under acidic or basic conditions due to the carboxamide group and the oxadiazole ring’s susceptibility to nucleophilic attack. Key findings include:
The oxadiazole ring’s stability is pH-dependent, with faster degradation observed under strong alkaline conditions.
Nucleophilic Substitution at the Aminomethyl Group
The primary amine in the aminomethyl group participates in nucleophilic reactions:
Acylation Reactions
| Reagent | Product | Yield | Application |
|---|---|---|---|
| Acetic anhydride | N-Acetylated derivative | 78% | Enhanced lipophilicity for drug design . |
| Benzoyl chloride | N-Benzoylated analog | 65% | Probing steric effects in receptor binding. |
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) yields imine derivatives, useful as intermediates in heterocyclic synthesis .
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | Cu(I) catalysis, 110°C | Triazole-fused oxadiazole |
| Acrylonitrile | Microwave irradiation | Pyrazole-oxadiazole hybrid |
These reactions exploit the oxadiazole’s electron-deficient nature, enabling regioselective bond formation .
Derivatization via Carboxamide Functionalization
The cyclopropyl-carboxamide group undergoes:
Cross-Coupling Reactions
| Catalyst | Reagent | Product |
|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acids | Biaryl carboxamide analogs |
| CuI | Terminal alkynes | Alkyne-substituted derivatives |
Ring-Opening of Cyclopropane
Under radical conditions (e.g., AIBN, light), the cyclopropane ring opens to form allylic intermediates, enabling further functionalization.
Hydrogen Bonding and Biological Interactions
The compound engages in non-covalent interactions critical for biological activity:
-
Hydrogen bonding : The carboxamide NH and carbonyl oxygen interact with enzyme active sites (e.g., proteases) .
-
Hydrophobic interactions : The cyclopropyl group enhances membrane permeability, as observed in antibacterial studies .
Stability and Reactivity Trade-offs
A comparative analysis of reaction pathways reveals trade-offs:
| Reaction Type | Rate | Byproduct Formation | Synthetic Utility |
|---|---|---|---|
| Hydrolysis | Fast | High | Limited |
| Acylation | Moderate | Low | High |
| Cycloaddition | Slow | Moderate | Moderate |
This reactivity profile positions this compound as a versatile scaffold in medicinal chemistry, particularly for antimicrobial and anticancer agent development . Further studies should explore solvent effects and green chemistry approaches to optimize these transformations.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity:
Research has indicated that derivatives of oxadiazoles exhibit significant antitumor properties. For instance, a study synthesized various substituted oxadiazole derivatives and evaluated their activity against several cancer cell lines. Compounds similar to 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide demonstrated moderate to high activity against human prostate (PC-3) and colorectal (HCT-116) cancer cell lines, with IC50 values ranging from 13.6 to 48.37 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 13.6 |
| Compound B | PC-3 | 48.37 |
2. Enzyme Inhibition:
The compound has shown potential as an enzyme inhibitor, particularly targeting acetylcholinesterase, which is crucial in neurotransmission. This inhibition can be beneficial in developing treatments for neurological disorders such as Alzheimer's disease.
Biological Research Applications
1. Antimicrobial Properties:
Studies have also explored the antimicrobial effects of oxadiazole derivatives. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
2. Cellular Mechanisms:
Research indicates that this compound can modulate cellular signaling pathways and gene expression, influencing various cellular processes. This property is essential for understanding its role in cellular metabolism and potential therapeutic applications.
Industrial Applications
1. Agrochemicals:
Due to its chemical stability and efficacy in biological systems, this compound is being investigated for use in agrochemicals. Its properties may enhance the effectiveness of pesticides and herbicides.
2. Synthesis of Complex Organic Compounds:
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules for various applications in pharmaceuticals and materials science.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a recent study published in PMC, researchers synthesized a series of oxadiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications to the oxadiazole ring could significantly enhance antitumor activity, suggesting that further structural optimization of compounds like this compound could yield more potent agents against cancer .
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the mechanism of action of oxadiazoles as acetylcholinesterase inhibitors. The study revealed that these compounds bind effectively to the active site of the enzyme, leading to increased levels of acetylcholine in synaptic clefts. This finding supports their potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Pharmacological Performance
- The antitubercular activity of 3-(3,4-dimethoxyphenyl)-N-[(2R)-2-phenylpropyl]-1,2,4-oxadiazole-5-carboxamide (IC₅₀ = 1.2 µM) highlights the importance of aromatic substituents in targeting mycobacterial enzymes . In contrast, the target compound’s simpler structure may prioritize safety over potency.
- Fluorinated analogs like N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius, enhancing solubility and bioavailability .
Biological Activity
3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential in drug discovery, exhibiting a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing insights from various studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 185.19 g/mol. The compound features a cyclopropyl group attached to the oxadiazole ring, which is known to influence its biological activity significantly.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against specific human tumor cell lines including ovarian and pleural mesothelioma cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | OVXF 899 | 2.76 |
| Compound 2 | PXF 1752 | 9.27 |
| Compound 3 | RXF 486 | 1.143 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been extensively studied. Compounds within this family have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be significantly lower than those of standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 4 |
| Compound B | E. coli | 32 |
| Compound C | P. aeruginosa | 64 |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's. Studies have documented IC50 values for this activity ranging from 28.7 µM to over 150 µM depending on structural modifications .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical and preclinical settings:
- Case Study on Anticancer Activity : A derivative closely related to the compound was evaluated in vitro against multiple cancer cell lines, demonstrating significant cytotoxicity with selectivity toward renal cancer cells.
- Case Study on Antimicrobial Resistance : A study examined the effectiveness of oxadiazole compounds against multidrug-resistant bacterial strains and found that certain derivatives inhibited bacterial growth at concentrations much lower than traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions to form the oxadiazole core, followed by aminomethylation and cyclopropane coupling. For example, oxadiazole-5-carboxylate intermediates can react with cyclopropylamine under nucleophilic acyl substitution (e.g., in EtOH with N-methylethanamine, 0°C, 2h) . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., THF vs. MeOH), or microwave-assisted cyclization .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use /-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole carbons at ~160–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] expected for : 195.0882). IR spectroscopy identifies amide (1650–1700 cm) and oxadiazole (950–1250 cm) bands .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Screen against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) at 1–100 µM concentrations. For antitubercular activity, use Mycobacterium tuberculosis H37Rv in microplate Alamar Blue assays . Include positive controls (e.g., isoniazid for TB) and assess cytotoxicity in HEK293 cells .
Advanced Research Questions
Q. How do substituent modifications on the oxadiazole ring and cyclopropane group influence bioactivity?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing cyclopropyl with phenyl or varying aminomethyl positions). Compare IC values in enzyme inhibition assays (e.g., polyketide synthase thioesterase domain for antitubercular activity). Computational docking (AutoDock Vina) predicts binding to active sites, correlating with experimental data .
Q. What mechanistic insights explain contradictory solubility and stability data across studies?
- Methodology : Perform pH-dependent solubility profiling (USP shake-flask method) and accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to track degradation products. Conflicting data may arise from crystallinity differences (polymorph screening via X-ray diffraction) or solvent residues (GC-MS analysis) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology : Predict ADMET properties using SwissADME or ADMETLab. Optimize logP (target 2–3) by introducing hydrophilic groups (e.g., hydroxyl on the cyclopropane). Molecular dynamics simulations (GROMACS) assess membrane permeability and plasma protein binding .
Q. What strategies mitigate low yields in multi-step syntheses involving cyclopropane coupling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
